(5-Bromo-2-trifluoromethoxy-benzyl)-cyclopropyl-carbamic acid tert-butyl ester
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Overview
Description
(5-Bromo-2-trifluoromethoxy-benzyl)-cyclopropyl-carbamic acid tert-butyl ester is a complex organic compound with potential applications in various scientific fields. This compound features a benzyl group substituted with bromine and trifluoromethoxy groups, a cyclopropyl ring, and a carbamic acid esterified with tert-butyl. Its unique structure makes it a subject of interest in synthetic chemistry and potential pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-trifluoromethoxy-benzyl)-cyclopropyl-carbamic acid tert-butyl ester typically involves multiple steps:
Bromination: The starting material, 2-trifluoromethoxy-benzyl alcohol, undergoes bromination to introduce the bromine atom at the 5-position.
Cyclopropylation: The brominated intermediate is then subjected to cyclopropylation using cyclopropyl magnesium bromide under Grignard reaction conditions.
Carbamate Formation: The resulting compound is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the carbamic acid tert-butyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control of reaction conditions and scaling up the use of reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-2-trifluoromethoxy-benzyl)-cyclopropyl-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The benzyl group can be oxidized to a benzaldehyde or reduced to a benzyl alcohol.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carbamic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: Benzaldehyde derivatives.
Reduction: Benzyl alcohol derivatives.
Hydrolysis: Carbamic acid derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in targeting specific pathways or receptors.
Industry: Could be used in the development of new materials or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action for (5-Bromo-2-trifluoromethoxy-benzyl)-cyclopropyl-carbamic acid tert-butyl ester would depend on its specific application. In a pharmaceutical context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group could enhance its binding affinity and specificity, while the cyclopropyl group might influence its metabolic stability.
Comparison with Similar Compounds
Similar Compounds
- (5-Chloro-2-trifluoromethoxy-benzyl)-cyclopropyl-carbamic acid tert-butyl ester
- (5-Fluoro-2-trifluoromethoxy-benzyl)-cyclopropyl-carbamic acid tert-butyl ester
- (5-Iodo-2-trifluoromethoxy-benzyl)-cyclopropyl-carbamic acid tert-butyl ester
Uniqueness
(5-Bromo-2-trifluoromethoxy-benzyl)-cyclopropyl-carbamic acid tert-butyl ester is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets
Properties
IUPAC Name |
tert-butyl N-[[5-bromo-2-(trifluoromethoxy)phenyl]methyl]-N-cyclopropylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrF3NO3/c1-15(2,3)24-14(22)21(12-5-6-12)9-10-8-11(17)4-7-13(10)23-16(18,19)20/h4,7-8,12H,5-6,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKHHXOPVBNUPTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1=C(C=CC(=C1)Br)OC(F)(F)F)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrF3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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